molecular formula C12H15N3 B14191389 4,5-Diethyl-1-phenyl-1H-1,2,3-triazole CAS No. 918407-66-6

4,5-Diethyl-1-phenyl-1H-1,2,3-triazole

Cat. No.: B14191389
CAS No.: 918407-66-6
M. Wt: 201.27 g/mol
InChI Key: JWMOOCRTPIUCHW-UHFFFAOYSA-N
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Description

4,5-Diethyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two ethyl groups at positions 4 and 5, and a phenyl group at position 1. Triazoles are known for their stability and versatility, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethyl-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds with high regioselectivity and yields .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of heterogeneous catalysts, like copper-on-charcoal, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diethyl-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Diethyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Uniqueness: 4,5-Diethyl-1-phenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts unique steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

918407-66-6

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4,5-diethyl-1-phenyltriazole

InChI

InChI=1S/C12H15N3/c1-3-11-12(4-2)15(14-13-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

JWMOOCRTPIUCHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=N1)C2=CC=CC=C2)CC

Origin of Product

United States

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